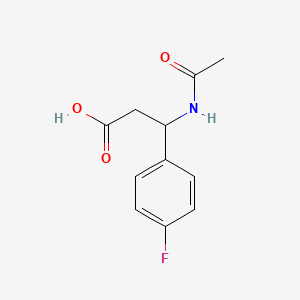

2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid" is a derivative of thiazolidine-4-carboxylic acid, which is a class of compounds that have been studied for various biological activities. Thiazolidine derivatives are known for their potential therapeutic applications, including their role as prodrugs of L-cysteine, which can protect against hepatotoxicity induced by substances like acetaminophen . These compounds have also been identified in biological samples such as urine, where they serve as indicators of exposure to certain chemicals .

Synthesis Analysis

The synthesis of thiazolidine derivatives typically involves the condensation of an aldehyde or ketone with an amino acid such as cysteine. For example, the reaction of ortho-vanillin with L-cysteine leads to the formation of a racemic mixture of thiazolidine-4-carboxylic acid derivatives . The synthesis process can be influenced by various factors, including the presence of catalysts like ZnCl2, which can lead to the formation of crystalline structures suitable for X-ray diffraction studies . Additionally, the reaction of aldehydes with 2-aminoethanethiol can produce thiazolidine compounds with different substituents, further expanding the diversity of this compound class .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives can be characterized using techniques such as NMR, ESI-MS, and X-ray diffraction. These methods provide detailed information about the stereochemistry and zwitterionic nature of the compounds in the solid state . The crystal structure analysis can reveal the diastereomeric forms of the compound and confirm the presence of specific substituents on the thiazolidine ring .

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions, including nonenzymatic ring opening followed by solvolysis, which is a key step in their function as prodrugs of L-cysteine . The hydrogens on the substituents of the thiazolidine ring can participate in deuterium exchange with solvent, indicating the dynamic nature of these compounds . Additionally, thiazolidine compounds can react with metal salts to form metal complexes and organometallic derivatives, demonstrating their coordination behavior and potential for forming diverse chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of different substituents can affect these properties, which in turn can influence their biological activity and potential therapeutic applications. For instance, the protective effect of thiazolidine derivatives against hepatotoxicity is related to their ability to release L-cysteine in vivo . The chromatographic methods used to isolate and quantify these compounds from biological samples, such as urine, also reflect their chemical properties .

科学的研究の応用

Antimicrobial and Antifungal Activities

Research demonstrates that derivatives of thiazolidinones, which include 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid, show promising antimicrobial and antifungal properties. These derivatives have been evaluated against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and fungal species like Candida albicans and Aspergillus niger. The results indicate potential for developing novel classes of antimicrobial agents (N. Patel & Minesh D. Patel, 2017).

Hepatoprotective Properties

Some 2-substituted thiazolidine-4-carboxylic acids have been evaluated for their protective effect against hepatotoxic deaths in mice caused by acetaminophen. These compounds act as prodrugs of L-cysteine and can provide significant protection, suggesting their potential application in managing drug-induced liver damage (H. Nagasawa et al., 1984).

Synthetic and Solution Behavior

Studies on thiazolidine-2,4-dicarboxylic acid, a compound related to the 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid, have provided insights into its synthesis and behavior in solution. These studies contribute to understanding the chemical properties and potential applications of thiazolidine derivatives in various scientific fields (B. Refouvelet et al., 1994).

Antioxidant and Antitumor Properties

Research has been conducted on the synthesis and evaluation of thiazolidine derivatives for their antioxidant and antitumor activities. These studies are crucial in exploring the therapeutic potential of thiazolidine-based compounds in cancer treatment and as antioxidants (M. Gouda & A. Abu‐Hashem, 2011).

Spectrophotometric Applications

Thiazolidine derivatives have been explored for their potential in spectrophotometric analytical research. The synthesis of new thienylazo reagents and their spectrophotometric properties have been studied, indicating the potential use of these compounds in analytical chemistry (O. Barabash et al., 2020).

特性

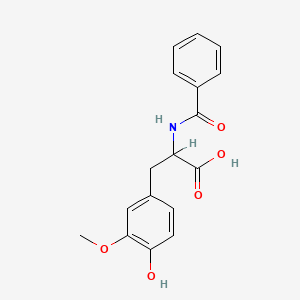

IUPAC Name |

2-(3-methylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S2/c1-5-2-3-13-7(5)8-10-6(4-14-8)9(11)12/h2-3,6,8,10H,4H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPBHIQCNCYXEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2NC(CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389849 |

Source

|

| Record name | 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid | |

CAS RN |

318466-03-4 |

Source

|

| Record name | 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。